molecular formula C7H2F7N B6258441 6-fluoro-2,3-bis(trifluoromethyl)pyridine CAS No. 1208079-24-6

6-fluoro-2,3-bis(trifluoromethyl)pyridine

Cat. No. B6258441
CAS RN: 1208079-24-6
M. Wt: 233.1
InChI Key:
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Description

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied, especially in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, have been reported .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Comprehensive Analysis of 6-Fluoro-2,3-bis(trifluoromethyl)pyridine Applications

Mechanism of Action

Target of Action

6-Fluoro-2,3-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products . The primary targets of this compound are pests that affect crops .

Mode of Action

The compound interacts with its targets by exploiting the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This interaction results in the protection of crops from pests .

Biochemical Pathways

The compound’s effectiveness in pest control suggests that it likely interferes with biological processes essential to the pests’ survival or reproduction .

Pharmacokinetics

The compound’s effectiveness in pest control implies that it has suitable bioavailability to exert its effects .

Result of Action

The primary result of the action of 6-fluoro-2,3-bis(trifluoromethyl)pyridine is the protection of crops from pests . The compound’s unique physicochemical properties allow it to effectively control pests, contributing to increased crop yield and quality .

Action Environment

The action of 6-fluoro-2,3-bis(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound is a moderate fire hazard when exposed to heat or flame . Its vapor forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental factors .

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-fluoro-2,3-bis(trifluoromethyl)pyridine can be achieved through a multi-step process involving the introduction of fluorine and trifluoromethyl groups onto a pyridine ring.", "Starting Materials": [ "2,3-dichloropyridine", "potassium fluoride", "trifluoromethyl iodide", "copper(I) iodide", "copper(II) chloride", "sodium iodide", "acetic acid", "dimethylformamide", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is treated with potassium fluoride in dimethylformamide to yield 2-fluoro-3-chloropyridine.", "Step 2: 2-fluoro-3-chloropyridine is then reacted with trifluoromethyl iodide in the presence of copper(I) iodide and triethylamine to introduce the trifluoromethyl group and yield 2-fluoro-3-(trifluoromethyl)pyridine.", "Step 3: 2-fluoro-3-(trifluoromethyl)pyridine is further reacted with copper(II) chloride and sodium iodide in acetic acid to replace the remaining chlorine atom with a fluorine atom and yield 6-fluoro-2,3-bis(trifluoromethyl)pyridine.", "Step 4: The final product is isolated and purified through standard techniques such as column chromatography and recrystallization from diethyl ether and water." ] }

CAS RN

1208079-24-6

Product Name

6-fluoro-2,3-bis(trifluoromethyl)pyridine

Molecular Formula

C7H2F7N

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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